molecular formula C12H13FN2O2 B1383423 1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one CAS No. 1803587-86-1

1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one

Cat. No. B1383423
M. Wt: 236.24 g/mol
InChI Key: XJTGLWUGVPHUDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one” is not available in the retrieved sources .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Pyrrolidine derivatives, which “1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one” could be a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Application: Drug Discovery

    • The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are reported in bioactive molecules with target selectivity .
    • These compounds are described in the literature from 2015 to date .
  • Methods of Application or Experimental Procedures

    • The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .
    • The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
  • Results or Outcomes

    • The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. The specific safety and hazards information for “1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one” is not available in the retrieved sources .

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-9-4-3-7-14-10(9)15-11(16)17-8-12(15)5-1-2-6-12/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTGLWUGVPHUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COC(=O)N2C3=C(C=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188799
Record name 3-Oxa-1-azaspiro[4.4]nonan-2-one, 1-(3-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one

CAS RN

1803587-86-1
Record name 3-Oxa-1-azaspiro[4.4]nonan-2-one, 1-(3-fluoro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-1-azaspiro[4.4]nonan-2-one, 1-(3-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
Reactant of Route 2
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
Reactant of Route 3
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
Reactant of Route 4
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
Reactant of Route 5
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
Reactant of Route 6
1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one

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